N'~1~-[(5-Chloro-2-hydroxy-3-methoxyphenyl)methylene]-2-cyanoacetohydrazide
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Overview
Description
N’~1~-[(5-Chloro-2-hydroxy-3-methoxyphenyl)methylene]-2-cyanoacetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of functional groups, including a chloro-substituted phenol, a methoxy group, and a cyanoacetohydrazide moiety, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(5-Chloro-2-hydroxy-3-methoxyphenyl)methylene]-2-cyanoacetohydrazide typically involves the condensation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with cyanoacetohydrazide. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid under reflux conditions for several hours . The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(5-Chloro-2-hydroxy-3-methoxyphenyl)methylene]-2-cyanoacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to primary amines under appropriate conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’~1~-[(5-Chloro-2-hydroxy-3-methoxyphenyl)methylene]-2-cyanoacetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~-[(5-Chloro-2-hydroxy-3-methoxyphenyl)methylene]-2-cyanoacetohydrazide involves its interaction with various molecular targets. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-hydroxyphenyl)acetamide: Shares the chloro-substituted phenol moiety but lacks the cyanoacetohydrazide group.
(E)-N′-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-4-hydroxybenzohydrazide: Similar structure but with a different hydrazide derivative.
Uniqueness
N’~1~-[(5-Chloro-2-hydroxy-3-methoxyphenyl)methylene]-2-cyanoacetohydrazide is unique due to the presence of the methoxy group and the cyanoacetohydrazide moiety, which confer distinct reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C11H10ClN3O3 |
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Molecular Weight |
267.67 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-cyanoacetamide |
InChI |
InChI=1S/C11H10ClN3O3/c1-18-9-5-8(12)4-7(11(9)17)6-14-15-10(16)2-3-13/h4-6,17H,2H2,1H3,(H,15,16)/b14-6+ |
InChI Key |
KKVIQWMYWSCOIM-MKMNVTDBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)CC#N)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)CC#N)Cl |
Origin of Product |
United States |
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